molecular formula C20H24ClN3O2 B5265462 N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide

N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide

Cat. No.: B5265462
M. Wt: 373.9 g/mol
InChI Key: BBCOZICNWDPRHL-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide typically involves the reaction of 2-chloroaniline with 2-ethoxyphenylpiperazine in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide has been studied for various scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antipsychotic properties.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
  • N-(2-chlorophenyl)-2-[4-(2-phenyl)piperazin-1-yl]acetamide

Uniqueness

N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. The presence of the ethoxy group may enhance its lipophilicity and ability to cross biological membranes, potentially leading to different biological activities compared to similar compounds.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c1-2-26-19-10-6-5-9-18(19)24-13-11-23(12-14-24)15-20(25)22-17-8-4-3-7-16(17)21/h3-10H,2,11-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCOZICNWDPRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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